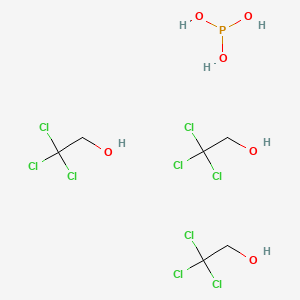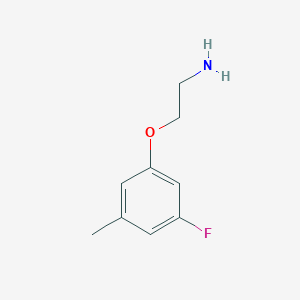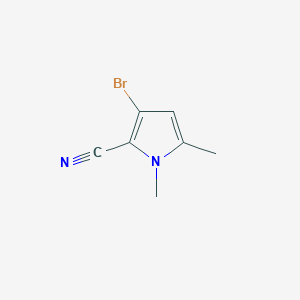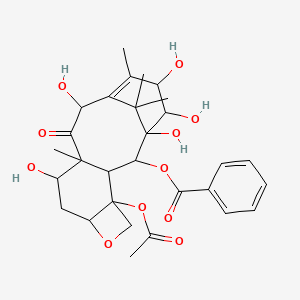
1-(Perfluorohexyl)trifluoroethanesultone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Perfluorohexyl)trifluoroethanesultone is a fluorinated organic compound with the molecular formula C8F16O3S and a molecular weight of 480.12 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of 1-(Perfluorohexyl)trifluoroethanesultone typically involves the reaction of perfluorohexyl iodide with trifluoroethanesulfonyl fluoride under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an aprotic solvent, like acetonitrile, at elevated temperatures. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods are optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
1-(Perfluorohexyl)trifluoroethanesultone undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroethanesulfonyl group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: While the perfluoroalkyl chain is generally resistant to oxidation and reduction, the sulfonyl group can undergo redox reactions under specific conditions.
Hydrolysis: In the presence of water and a catalyst, this compound can hydrolyze to form perfluorohexyl alcohol and trifluoroethanesulfonic acid.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Perfluorohexyl)trifluoroethanesultone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a building block for complex molecular structures.
Biology: Due to its stability and resistance to metabolic degradation, it is used in studies involving fluorinated biomolecules.
Medicine: This compound is explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Mécanisme D'action
The mechanism by which 1-(Perfluorohexyl)trifluoroethanesultone exerts its effects is primarily through its interaction with molecular targets via its sulfonyl and perfluoroalkyl groups. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Perfluorohexyl)trifluoroethanesultone can be compared with other similar compounds, such as:
Perfluorohexanesulfonyl fluoride: Similar in structure but lacks the trifluoroethanesulfonyl group, leading to different reactivity and applications.
Perfluorohexyl iodide: Used as a precursor in the synthesis of this compound but has different chemical properties and uses.
Trifluoroethanesulfonyl fluoride: Another precursor with distinct reactivity due to the absence of the perfluoroalkyl chain.
The uniqueness of this compound lies in its combination of the perfluoroalkyl and trifluoroethanesulfonyl groups, which confer both high stability and specific reactivity, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C8F16O3S |
|---|---|
Poids moléculaire |
480.12 g/mol |
Nom IUPAC |
3,4,4-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxathietane 2,2-dioxide |
InChI |
InChI=1S/C8F16O3S/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)27-28(6,25)26 |
Clé InChI |
HLGKYXFEAWERAS-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OS1(=O)=O)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)







![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
